2-(fluoromethyl)-3,3-dimethylmorpholine

Description

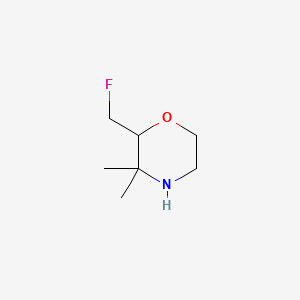

2-(Fluoromethyl)-3,3-dimethylmorpholine is a fluorinated morpholine derivative characterized by a six-membered morpholine ring with a fluoromethyl (-CH2F) substituent at position 2 and two methyl (-CH3) groups at position 3. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their versatile reactivity and ability to modulate physicochemical properties like solubility and bioavailability . The introduction of a fluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising candidate for drug development.

Properties

IUPAC Name |

2-(fluoromethyl)-3,3-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOKMBZDMMJNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)CF)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(fluoromethyl)-3,3-dimethylmorpholine typically involves the introduction of a fluoromethyl group into the morpholine ring. One common method is the reaction of 3,3-dimethylmorpholine with a fluoromethylating agent under controlled conditions. For instance, fluoroiodomethane (CH2FI) can be used as a fluoromethylating agent in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)-3,3-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

Oxidation: Oxidized derivatives of this compound

Reduction: Reduced derivatives with altered functional groups

Substitution: Substituted products with nucleophiles replacing the fluorine atom

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-(Fluoromethyl)-3,3-dimethylmorpholine is utilized as a building block for synthesizing various APIs. Its morpholine core is a common motif in many drugs due to its ability to enhance bioavailability and pharmacological properties.

| Compound | Target Disease | Reference |

|---|---|---|

| Beta-carbolines | Inflammatory diseases | |

| Morpholine derivatives | Anticancer agents |

Case Study: Synthesis of Morpholine Derivatives

Research has demonstrated that substituted morpholines, including those derived from this compound, can be synthesized efficiently through coupling and cyclization reactions. For instance, a study published in Chemical Communications highlighted the synthesis of various morpholine derivatives that exhibited promising biological activities, particularly against cancer cell lines .

Agrochemical Applications

Role as an Intermediate

In agrochemicals, this compound acts as an intermediate in the development of herbicides and pesticides. Its fluoromethyl group enhances the lipophilicity of the resulting compounds, improving their efficacy and stability.

Industrial Applications

Solvent and Catalyst

This compound is also employed as a solvent and catalyst in various organic reactions. Its properties allow it to facilitate reactions while minimizing side products.

Material Science

Synthesis of Advanced Materials

In material science, this compound has been explored for its potential in creating novel materials with specific properties. For example, it has been used in the synthesis of microporous materials through solvothermal reactions.

Mechanism of Action

The mechanism of action of 2-(fluoromethyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. For instance, the compound may interact with enzymes or receptors, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

3,3-Dimethylmorpholine

3,3-Dimethylmorpholine lacks the fluoromethyl group, resulting in lower lipophilicity and altered reactivity. It is primarily used as a solvent or catalyst in organic synthesis .

2-(3-Fluorophenyl)-3-Methylmorpholine (3-FPM)

3-FPM features a 3-fluorophenyl substituent at position 2 and a single methyl group at position 3. This structural variation confers psychoactive properties, as reported in forensic studies .

2-[3-(Trifluoromethyl)phenyl]morpholine (Flumexadol)

Flumexadol contains a trifluoromethylphenyl (-C6H4CF3) substituent, which is bulkier and more electron-withdrawing than the fluoromethyl group. This compound exhibits a melting point of 132°C at 10 Torr , suggesting higher crystallinity. The trifluoromethyl group’s strong electronegativity could enhance binding affinity in receptor interactions compared to fluoromethyl analogs.

4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine

This derivative has a fluorinated aromatic benzyl group, enabling hydrogen bonding via the methoxy (-OCH3) and fluorine substituents. Such interactions may improve solubility and target specificity in pharmacological applications , contrasting with the aliphatic fluoromethyl group’s simpler electronic profile.

3-(Fluoromethyl)azetidine Hydrochloride

The fluoromethyl group here is attached to a smaller, less basic heterocycle, which may limit its stability in biological systems compared to six-membered morpholine derivatives .

Data Tables

Research Findings and Discussion

- Fluorination Impact: Fluoromethyl groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 3,3-dimethylmorpholine .

- Synthetic Routes : Selectfluor-mediated fluorination, as seen in benzimidazole derivatives , could be adapted for introducing fluoromethyl groups in morpholine systems.

- Pharmacological Potential: Compounds like 3-FPM and Flumexadol highlight the importance of fluorine position and substituent size in bioactivity. The fluoromethyl group’s compact size may offer advantages in avoiding steric hindrance during receptor binding.

Biological Activity

2-(Fluoromethyl)-3,3-dimethylmorpholine (CAS No. 2870682-14-5) is a fluorinated organic compound that has attracted attention for its unique chemical properties and potential applications in medicinal chemistry, particularly in drug design and development. The presence of the fluoromethyl group enhances its stability and reactivity, making it a valuable candidate in various biological applications.

The structure of this compound includes a morpholine ring substituted with a fluoromethyl group at the 2-position. This configuration contributes to its distinct biological activity, influencing interactions with biological targets.

The mechanism of action of this compound is primarily linked to its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound's reactivity and binding affinity, potentially modulating enzyme activity or receptor interactions. This modulation can lead to various biochemical effects, including alterations in cellular signaling pathways.

Pharmacological Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- CNS Activity : Morpholine derivatives are known for their central nervous system (CNS) activity. The incorporation of fluorine may enhance the pharmacokinetic properties of this compound, improving its ability to penetrate the blood-brain barrier .

- Enzyme Inhibition : Studies have indicated potential enzyme inhibition capabilities, which could be harnessed for therapeutic interventions in diseases where enzyme dysregulation is a factor .

Research Findings

A review of recent literature highlights several key findings related to the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which are critical in cancer cell proliferation .

- Selectivity and Potency : Comparative studies with similar compounds reveal that this compound exhibits enhanced selectivity and potency due to the presence of the fluorine atom. This property is crucial for minimizing off-target effects and improving therapeutic efficacy .

- Case Studies : A notable case study involved the evaluation of this compound as part of a series aimed at treating Trypanosoma brucei infections. The compound demonstrated significant inhibitory activity against this pathogen while maintaining selectivity over mammalian cell lines .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to its halogenated analogs:

| Compound Name | Antimicrobial Activity | CNS Penetration | Enzyme Inhibition | Selectivity |

|---|---|---|---|---|

| This compound | Yes | High | Yes | High |

| 2-(Chloromethyl)-3,3-dimethylmorpholine | Moderate | Moderate | Yes | Moderate |

| 2-(Bromomethyl)-3,3-dimethylmorpholine | Low | Low | No | Low |

| 2-(Iodomethyl)-3,3-dimethylmorpholine | Moderate | Low | No | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.